molecular formula C21H29N3O3S B2741400 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide CAS No. 1052551-56-0

4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide

Cat. No.: B2741400
CAS No.: 1052551-56-0
M. Wt: 403.54
InChI Key: HAKNQFRIVVXCPC-UHFFFAOYSA-N
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Description

4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide is an intricate compound with significant potential in various scientific fields. This article will delve into its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often begins with the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidin-3(4H)-yl moiety. This involves the use of specific starting materials under controlled conditions, often requiring catalysts and specific temperatures to achieve the desired cyclization.

  • Cyclization: : Precursors undergo cyclization in the presence of catalysts like palladium or copper.

  • Formation of N-(2-methylcyclohexyl)carboxamide: : The subsequent steps involve the formation of the carboxamide structure, which typically requires amines and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide follows similar routes but is scaled up to handle large quantities. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and industrial-grade catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the cyclohexane rings, leading to the formation of ketones or hydroxylated derivatives.

  • Reduction: : It can be reduced under hydrogenation conditions, affecting the double bonds or cyclic structures.

  • Substitution: : The functional groups attached to the thieno[3,2-d]pyrimidin-3(4H)-yl moiety can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Hydrogen gas with catalysts like palladium or platinum.

  • Substitution Reagents: : Halogenating agents, nucleophiles like amines or alcohols.

Major Products

These reactions yield a variety of products, including:

  • Hydroxylated or ketone derivatives from oxidation.

  • Reduced forms with saturated ring structures.

  • Substituted derivatives with functional groups altering the reactivity and properties.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used in the synthesis of more complex molecules.

  • Catalysis: : Acts as a ligand in catalytic reactions due to its unique structure.

Biology

  • Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor, affecting pathways involved in diseases.

Medicine

  • Drug Development: : Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.

  • Diagnostics: : Used in the development of diagnostic agents due to its binding properties.

Industry

  • Material Science: : Incorporated into the development of new materials with unique properties.

  • Agriculture: : Studied for its potential use in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate: : Shares structural similarities but differs in the substituent groups, affecting its reactivity and applications.

  • N-(2-Methylcyclohexyl)cyclohexanecarboxamide: : Similar carboxamide structure but lacks the thieno[3,2-d]pyrimidin-3(4H)-yl moiety, leading to different chemical behaviors.

Unique Aspects

4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide stands out due to the combination of the thieno[3,2-d]pyrimidin-3(4H)-yl and the N-(2-methylcyclohexyl)cyclohexanecarboxamide moieties. This unique structure grants it a distinct set of chemical properties and biological activities, making it a compound of interest in various research fields.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure enables a variety of chemical reactions and makes it a valuable tool in scientific research and industrial processes

Properties

IUPAC Name

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(2-methylcyclohexyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-13-4-2-3-5-16(13)22-19(25)15-8-6-14(7-9-15)12-24-20(26)18-17(10-11-28-18)23-21(24)27/h10-11,13-16H,2-9,12H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNQFRIVVXCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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